molecular formula C9H8Cl2N2O3 B3039075 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide CAS No. 956576-42-4

2-chloro-N-(4-chloro-3-nitrophenyl)propanamide

Cat. No. B3039075
CAS RN: 956576-42-4
M. Wt: 263.07 g/mol
InChI Key: FOPBVFOFCVMMDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized by reacting 2-chloroacetyl chloride with 4-fluoro-3-nitroaniline in the presence of triethylamine (Et3N) . The reaction yields 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with an impressive 80% yield .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide consists of a chloro atom attached to the N-(4-chloro-3-nitrophenyl)propanamide backbone. The chloro atom plays a crucial role in enhancing its antibacterial activity, as discussed further below .


Chemical Reactions Analysis

The compound demonstrates antibacterial activity against Klebsiella pneumoniae . It likely acts on penicillin-binding proteins , leading to cell lysis. The chloro atom contributes to the stability of the molecule within the target enzyme site .


Physical And Chemical Properties Analysis

  • Pharmacokinetics : The compound exhibits an excellent pharmacokinetic profile, suggesting suitability for oral administration .

Scientific Research Applications

Immunological Applications

  • Immunosuppressive Activities: N-aryl-3-(indol-3-yl)propanamides, including compounds structurally related to 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide, have been synthesized and evaluated for their immunosuppressive activities. Studies demonstrated significant inhibitory activity on murine splenocytes proliferation and in vivo assays on mice delayed-type hypersensitivity (Giraud et al., 2010).

Chemical Synthesis and Analytical Chemistry

  • Spectrophotometric Determination: Research on the spectrophotometric determination of Flutamide, chemically related to this compound, has provided insights into developing new chromogenic reagents for estimation using spectrophotometry (Rangappa et al., 2000).
  • Kinetics and Mechanism Studies: Studies on the chemical behavior of substituted 4-chloro-N-phenylbutanamides in basic mediums have provided valuable information about the kinetics and mechanisms of formation and decomposition of related compounds (Sedlák et al., 2002).

Anticancer Properties

  • Anticancer Properties Exploration: Derivatives structurally similar to this compound have been explored for their potential anticancer properties. Studies have indicated significant activity against various human cancer cell lines (Pandey et al., 2019).

Molecular Structure and Pharmaceutical Applications

  • Pharmaceutical Applications: Research has explored the molecular structures and potential pharmaceutical applications of compounds related to this compound, including their use in treatments for androgen-dependent diseases (Wu et al., 2006).

Experimental Studies in Chemistry

  • Solubility Studies: Experimental studies have been conducted to understand the solubility of compounds like 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures, providing insights that can be applicable to related compounds (Pascual et al., 2017).

Allergenicity Investigations

  • Investigations of Allergenicity: Studies have investigated the allergenic properties of compounds used in the synthesis of drugs related to this compound, contributing to safer workplace practices in the pharmaceutical industry (Jungewelter & Aalto-Korte, 2008).

Safety and Hazards

  • Cytotoxicity and Mutagenicity : Preliminary results indicate favorable cytotoxicity and mutagenicity profiles, paving the way for in vivo toxicological tests .

Mechanism of Action

Biochemical Pathways

The compound has been reported to be degraded via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name

2-chloro-N-(4-chloro-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O3/c1-5(10)9(14)12-6-2-3-7(11)8(4-6)13(15)16/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPBVFOFCVMMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248265
Record name 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956576-42-4
Record name 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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